(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)imidazolidine-2,4-dione
Overview
Description
The compound (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic molecule It features a complex structure with multiple functional groups, including a furan ring, an imidazolidine-2,4-dione core, and various substituents such as bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine and methyl groups: These substituents can be added via electrophilic aromatic substitution reactions.
Synthesis of the imidazolidine-2,4-dione core: This involves the condensation of urea or its derivatives with appropriate aldehydes or ketones.
Final coupling reaction: The furan and imidazolidine-2,4-dione moieties are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)imidazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolidines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)imidazolidine-2,4-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)imidazolidine-2,4-dione: can be compared with other compounds that have similar structures or functional groups:
(5Z)-5-{[5-(2-chloro-4-methylphenyl)furan-2-yl]methylidene}-3-(3-bromophenyl)imidazolidine-2,4-dione: Similar structure but with different halogen substituents.
(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(3-methylphenyl)imidazolidine-2,4-dione: Similar structure but with a methyl group instead of a chlorine atom.
The uniqueness of This compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2O3/c1-12-5-7-16(17(22)9-12)19-8-6-15(28-19)11-18-20(26)25(21(27)24-18)14-4-2-3-13(23)10-14/h2-11H,1H3,(H,24,27)/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLPTGLNRJVCKT-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.